1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride
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Overview
Description
1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₇N·HCl. It is a derivative of norbornane, a bicyclic hydrocarbon, and is often used in research settings due to its unique structural properties. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of norbornene with ethylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation of norbornene followed by amination and subsequent acidification. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted norbornane derivatives.
Scientific Research Applications
1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride can be compared with other similar compounds, such as:
Norbornane: The parent hydrocarbon, which lacks the amine group.
Norbornene: A related compound with a double bond, used as a precursor in the synthesis of this compound.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups, each exhibiting unique reactivity and applications.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-6(10)9-5-7-2-3-8(9)4-7;/h6-9H,2-5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPIZFRZVHERET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377848 |
Source
|
Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24520-59-0 |
Source
|
Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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